Erythro-DL-β-Hydroxynorvaline is a non-proteinogenic amino acid that has garnered attention in biochemical research due to its structural similarity to natural amino acids and its potential applications in various scientific fields. This compound is classified as a β-hydroxy amino acid, which features a hydroxyl group attached to the β-carbon of the amino acid backbone. The erythro configuration refers to the specific stereochemistry of the molecule, distinguishing it from its threo counterpart.
Erythro-DL-β-Hydroxynorvaline can be derived from various natural sources or synthesized through chemical processes. It is classified under γ-hydroxy-α-amino acids, which are known for their roles in biological systems and as intermediates in the synthesis of pharmaceuticals. These compounds are often characterized by their unique stereochemistry and functional groups that influence their biological activity and interactions with enzymes.
The synthesis of erythro-DL-β-Hydroxynorvaline can be achieved through several methods, including enzymatic and chemical approaches. One notable method involves the use of enzymatic tandem reactions, specifically aldol addition followed by transamination. This biocatalytic one-pot approach allows for high enantioselectivity and efficiency in producing γ-hydroxy-α-amino acids, including erythro-DL-β-Hydroxynorvaline.
Erythro-DL-β-Hydroxynorvaline has a molecular formula of CHNO\ and a molar mass of approximately 115.15 g/mol. Its structure features an amino group (-NH), a hydroxyl group (-OH) on the β-carbon, and a side chain characteristic of norvaline:
This configuration contributes to its solubility and reactivity in biochemical pathways.
Erythro-DL-β-Hydroxynorvaline participates in various chemical reactions typical for amino acids, including:
The mechanism by which erythro-DL-β-Hydroxynorvaline exerts its effects often involves interaction with various enzymes that recognize it as a substrate. For example:
These properties make erythro-DL-β-Hydroxynorvaline useful in various applications within biochemical research.
Erythro-DL-β-Hydroxynorvaline has several important applications:
The stereoselective synthesis of erythro-DL-β-hydroxynorvaline leverages chiral auxiliaries and asymmetric catalysis to achieve precise diastereomeric control. A prominent four-step route utilizes (+)-hydroxy pinanone as a recoverable chiral auxiliary, enabling enantiomerically pure erythro-m-chloro-3-hydroxytyrosine ethyl ester synthesis via aldol addition. This method achieves 49% overall yield and high stereoselectivity, capitalizing on the rigid bicyclic structure of pinanone to direct facial selectivity during the C–C bond formation [3]. The process involves:
Table 1: Performance of Chiral Auxiliaries in Erythro-β-Hydroxynorvaline Synthesis
Chiral Auxiliary | Reaction Type | de (%) | Overall Yield (%) | Recovery Efficiency |
---|---|---|---|---|
(+)-Hydroxy pinanone | Aldol addition | >95 | 49 | >90% |
L-Proline derivatives | Asymmetric Mannich | 88 | 35 | Not recovered |
Evans oxazolidinones | Alkylation/aldol | 90 | 42 | 85% |
Alternative routes employ homoallylic alcohol precursors, where stereochemistry is established through substrate-controlled epoxidation or dihydroxylation before oxidative cleavage to the amino acid [5]. These methods typically yield racemic erythro products (DL designation) due to the absence of chiral induction elements.
Diastereomeric differentiation in β-hydroxy amino acid synthesis relies on chelation-controlled catalysis and enzymatic stereoselection:
Transition Metal Catalysis
Zinc-proline complexes enable erythro-selective aldol additions by coordinating the aldehyde oxygen and glycine enolate into a rigid Zimmerman-Traxler transition state. This orientation favors syn (erythro) adducts through:
Biocatalytic Approaches
Trans-o-hydroxybenzylidene pyruvate hydratase-aldolase (HBPA) from Pseudomonas putida catalyzes enantioselective aldol additions of pyruvate to aldehydes, generating 4-hydroxy-2-oxo acids with up to 96% ee. The H205A HBPA mutant expands substrate scope to bulkier aldehydes by:
Table 2: Catalytic Systems for Erythro-β-Hydroxy Amino Acid Synthesis
Catalyst Type | Example | Erythro:Threo | Limitations |
---|---|---|---|
Chiral Lewis acids | Zn(II)-proline complexes | 92:8 | Water sensitivity |
Organocatalysts | L-Proline derivatives | 85:15 | High loading required (20-30 mol%) |
Aldolases | HBPA wild-type | >95:5* | Narrow aldehyde scope |
HBPA mutants | H205A variant | >95:5* | Reduced activity toward aminoaldehydes |
Transaminases | S-selective transaminases | N/A (single isomer) | Requires keto acid precursor |
* Refers to enantiomeric excess of aldol adduct, not diastereomeric ratio
Transaminase cascades convert HBPA-derived 4-hydroxy-2-oxo acids to erythro-γ-hydroxy-α-amino acids using three strategies:
The stereospecific conversion of homoallylic alcohols to β-hydroxy amino acids proceeds through defined stereochemical pathways:
Epoxide-Mediated Route
Fig 1: Stereochemical Outcomes in Epoxide Ring-Opening
Homoallylic Alcohol → Epoxidation (syn) → Erythro-epoxide | | (anti addition) (SN2 inversion) ↓ ↓ Threo-configured product ←─ Azidolysis ←─ Regioselective attack
Aminohydroxylation Pathway
Osmium-catalyzed aminohydroxylation of alkenes installs amino and hydroxy groups in a single step with predictable stereochemistry:
Key stereochemical principle: Anti elimination during final dehydration/rearrangement steps preserves the erythro relationship established during initial C–O/C–N bond formation. This underpins the reliability of homoallylic alcohol routes for erythro-DL-β-hydroxynorvaline synthesis [5].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4